molecular formula C19H23FN6OS B2996847 N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 941986-05-6

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide

Cat. No.: B2996847
CAS No.: 941986-05-6
M. Wt: 402.49
InChI Key: GALNUKXYKSONJZ-UHFFFAOYSA-N
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Description

The compound N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is a novel chemical entity of interest in various scientific research fields. Its unique structural configuration combines elements of pyrazolo[3,4-d]pyrimidine and fluorobenzamide moieties, giving it distinct biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide generally involves multi-step organic reactions, beginning with the assembly of the pyrazolo[3,4-d]pyrimidine core. Key steps may include:

  • Formation of the pyrazole ring through condensation reactions.

  • Introduction of the ethylthio group via alkylation reactions.

  • Amine substitution to introduce the isopropylamino group.

  • Coupling with 4-fluorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial-scale production likely involves optimization of the reaction conditions to enhance yield and purity. This includes adjustments in temperature, solvent selection, and use of catalysts to facilitate efficient synthesis. The precise conditions may be proprietary and tailored to specific manufacturing setups.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide can undergo several types of chemical reactions:

  • Oxidation: Potential conversion of the ethylthio group to a sulfoxide or sulfone.

  • Reduction: Possible reduction of the pyrazolo[3,4-d]pyrimidine ring.

  • Substitution: Nucleophilic or electrophilic substitutions at various positions on the molecule.

Common Reagents and Conditions

  • Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.

  • Reducing agents such as lithium aluminum hydride for reduction reactions.

  • Halogenating agents like N-bromosuccinimide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation can yield sulfoxides or sulfones, while reduction might lead to simplified pyrazole derivatives. Substitution reactions may introduce various functional groups, enhancing the compound's chemical versatility.

Scientific Research Applications

N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide has diverse applications in scientific research:

  • Chemistry: : As a starting material or intermediate in the synthesis of more complex molecules.

  • Biology: : As a potential modulator of specific biochemical pathways, influencing cellular functions.

  • Medicine: : Investigated for its therapeutic potential in treating diseases, particularly those involving dysregulated cell signaling.

  • Industry: : Utilized in developing novel materials or as a specialty reagent in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Molecular Targets: : It may bind to certain proteins or enzymes, altering their activity. For example, it could inhibit kinases involved in cell signaling pathways.

  • Pathways Involved: : By affecting these proteins, it can modulate pathways such as those controlling cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Compared to other similar compounds, N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide stands out due to its unique structural features and biochemical properties. Some similar compounds include:

  • N-(2-(4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide

  • N-(2-(6-(methylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-chlorobenzamide

These analogs share core structural elements but differ in substituent groups, which can significantly impact their chemical behavior and biological activity. This compound's unique combination of moieties may confer specific advantages in terms of stability, efficacy, or selectivity in its applications.

Properties

IUPAC Name

N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6OS/c1-4-28-19-24-16(23-12(2)3)15-11-22-26(17(15)25-19)10-9-21-18(27)13-5-7-14(20)8-6-13/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALNUKXYKSONJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)C3=CC=C(C=C3)F)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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